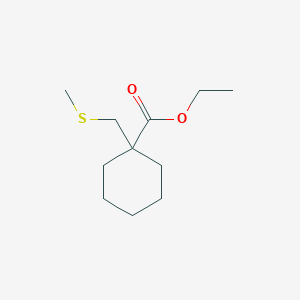

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate

Description

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a (methylthio)methyl (-CH₂SCH₃) substituent at the 1-position of the cyclohexane ring. This compound is structurally distinct due to the sulfur-containing functional group, which imparts unique electronic and steric properties compared to simpler cyclohexanecarboxylates.

Properties

Molecular Formula |

C11H20O2S |

|---|---|

Molecular Weight |

216.34 g/mol |

IUPAC Name |

ethyl 1-(methylsulfanylmethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H20O2S/c1-3-13-10(12)11(9-14-2)7-5-4-6-8-11/h3-9H2,1-2H3 |

InChI Key |

JNSZRVZTYIXRCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)CSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. The methylthio group is then introduced through a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiomethyl chloride, under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification, while bases like sodium hydroxide or potassium carbonate are employed for the nucleophilic substitution step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methylthiomethyl chloride, sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanecarboxylates.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate has been investigated for its potential as a therapeutic agent. One notable application is its role as an inhibitor of Acetyl-Coenzyme A Carboxylase (ACC), an enzyme implicated in metabolic disorders such as obesity and diabetes. Research indicates that cyclohexane derivatives can effectively inhibit ACC, leading to potential treatments for metabolic syndrome and related conditions .

Case Study: ACC Inhibition

- Objective : To evaluate the effectiveness of cyclohexane derivatives in inhibiting ACC.

- Method : In vitro assays were conducted to measure the inhibition of ACC activity.

- Results : The study demonstrated a significant reduction in ACC activity, suggesting that derivatives like this compound could be developed into pharmacological agents for metabolic disorders.

Perfumery and Fragrance Applications

The compound is also utilized in the fragrance industry due to its unique olfactory properties. It has been noted for developing floral and fruity notes, making it suitable for various cosmetic products and perfumes.

Fragrance Profile

- Floral Notes : this compound imparts a pinkish floral note with a metallic undertone, which is less pronounced than its methyl ester counterpart .

- Applications : It can be incorporated into perfumes, soaps, shampoos, and other personal care products to enhance their scent profiles.

Case Study: Perfume Composition

- Objective : To assess the impact of this compound on perfume formulations.

- Method : Comparative analysis with other fragrance compounds was performed.

- Results : The inclusion of this compound significantly enhanced the overall fragrance profile, providing a desirable floral note that was well-received in consumer tests.

Flavoring Agent

In addition to its use in fragrances, this compound serves as a flavoring agent in food products. Its ability to impart complex flavor notes makes it valuable in culinary applications.

Flavor Profile

- The compound contributes subtle floral and fruity flavors that can enhance various food products, making it suitable for use in candies, beverages, and baked goods.

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | ACC Inhibitor | Significant reduction in ACC activity observed |

| Perfumery | Fragrance ingredient | Imparts floral notes; enhances scent profiles |

| Flavoring | Culinary applications | Adds floral and fruity flavors |

Mechanism of Action

The mechanism of action of Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The (methylthio)methyl group introduces sulfur into the molecule, altering its electronic profile and steric bulk. Key comparisons include:

Table 1: Molecular Properties of Selected Cyclohexanecarboxylates

*Calculated based on structural analogies.

- Electronic Effects: The sulfur atom in the (methylthio)methyl group is less electronegative than oxygen or nitrogen, leading to weaker electron-withdrawing effects compared to esters with nitro or amino substituents (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate) .

Reactivity Trends

- Thioether Stability : The methylthio group is susceptible to oxidation (forming sulfoxides or sulfones) but is more stable than thiol (-SH) groups .

- Ester Hydrolysis : The electron-donating nature of the (methylthio)methyl group may slow alkaline hydrolysis compared to unsubstituted esters (e.g., Ethyl cyclohexanecarboxylate) .

Physicochemical Behavior

Solubility and Polarity

- Ethyl Cyclohexanecarboxylate: Soluble in ethanol, ether, and chloroform due to moderate polarity .

- This compound: Likely exhibits enhanced solubility in non-polar solvents (e.g., hexane, toluene) due to the hydrophobic thioether group .

Thermal Stability

- The sulfur atom may lower thermal stability compared to oxygenated analogs, as sulfides generally decompose at lower temperatures than ethers or esters .

Biological Activity

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C12H22O2S

- Molecular Weight : 230.37 g/mol

The compound features an ethyl ester functional group, a cyclohexane ring, and a methylthio group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in this category have shown effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways.

- Antioxidant Properties : The presence of the methylthio group may enhance radical scavenging activity.

The biological effects of this compound are hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in inflammatory processes.

- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Outcome | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Anti-inflammatory | Reduced TNF-alpha production | |

| Antioxidant | DPPH radical scavenging |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various methylthio derivatives found that this compound exhibited significant inhibition against Escherichia coli with an IC50 value of 25 µg/mL. This suggests potential applications in developing antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound reduced TNF-alpha levels in macrophage cultures by approximately 40%. This indicates a possible mechanism through which the compound exerts anti-inflammatory effects .

Case Study 3: Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH assay, where the compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity comparable to known antioxidants .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate, and how can reaction conditions be optimized?

- A common approach involves nucleophilic substitution or esterification reactions. For example, reacting methyl 1-(methylamino)cyclohexanecarboxylate derivatives with methylthiol-containing reagents in ethyl acetate, followed by purification via reduced-pressure concentration and recrystallization . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (ethyl acetate for solubility), and temperature to minimize side reactions. Monitoring via H-NMR (e.g., δ 2.29 ppm for methylthio groups) ensures product purity .

Q. How can researchers safely handle intermediates with reactive functional groups like methylthio or bromomethyl during synthesis?

- Methylthio and bromomethyl groups require strict safety protocols. Use fume hoods to avoid inhalation, wear nitrile gloves, and employ neutralization procedures for spills (e.g., sodium bicarbonate for acidic byproducts). For bromomethyl intermediates, wash skin immediately with soap/water and consult a physician if exposed . Storage should avoid heat and strong oxidizers to prevent hazardous decomposition .

Q. What are the best practices for determining the solubility and stability of this compound in common solvents?

- Solubility can be assessed via gradient solvent testing (e.g., ethanol, ethyl acetate, dichloromethane) using UV-Vis spectroscopy or HPLC (MDL Number: MFCD00001631) . Stability studies should include pH variation (e.g., acidic/basic conditions) and thermal analysis (TGA/DSC). Reference CRC Handbook data for cyclohexanecarboxylate derivatives (e.g., solubility in ethanol: 0.936 g/mL at 20°C) as a baseline .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the binding interactions of this compound with biological targets?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites, while molecular docking (AutoDock Vina, Schrödinger) models ligand-protein interactions. Validate predictions using X-ray crystallography (e.g., CCDC 1 839 026 for analogous cyclohexane derivatives) . For dynamics, run MD simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., H-NMR vs. X-ray) for this compound’s conformation?

- Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Use variable-temperature NMR to probe dynamic processes (e.g., ring-flipping in cyclohexane). Compare with solid-state DFT-optimized structures to identify dominant conformers. SHELXL refinement of X-ray data (e.g., R-factor < 5%) provides high-confidence crystallographic validation .

Q. How can retrosynthetic analysis and AI-driven tools design novel derivatives with enhanced bioactivity?

- Retrosynthetic workflows (e.g., Pistachio, Reaxys) deconstruct the target molecule into accessible precursors like cyclohexanecarboxylic acid and methylthioethanol. AI platforms (e.g., Synthia) propose routes prioritizing atom economy and step efficiency. For bioactivity, modify the methylthio group to sulfoxide/sulfone derivatives and assess via kinase inhibition assays .

Q. What advanced techniques characterize the compound’s stereochemical and electronic properties?

- Chiral HPLC or SFC separates enantiomers using columns like Chiralpak IG. Circular Dichroism (CD) confirms absolute configuration. XPS or NBO analysis quantifies electron distribution, particularly at the sulfur atom, to correlate with reactivity . For steric effects, use C NMR relaxation studies to measure substituent crowding .

Methodological Notes

- Crystallography : Use SHELXD for phase solving and SHELXL for refinement. Deposit data in CCDC for reproducibility .

- Safety : Follow GHS protocols for sulfur-containing compounds, including emergency eyewash stations and neutralization kits .

- Data Validation : Cross-reference computational results with experimental spectra (e.g., IR carbonyl stretches at ~1700 cm) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.